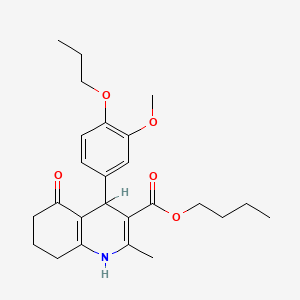

Butyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Butyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS: 5477-26-9; MF: C₂₄H₃₁NO₅) is a polyhydroquinoline derivative with a hexahydroquinoline core fused to a cyclohexanone ring. The compound features a butyl ester group at position 3, a methyl group at position 2, and a substituted phenyl ring (3-methoxy-4-propoxyphenyl) at position 4 . This structural motif is common in bioactive molecules, particularly those with calcium channel modulation, antioxidant, or antimicrobial properties, as seen in related dihydro- and hexahydroquinoline derivatives . The 3-methoxy and 4-propoxy substituents on the phenyl ring contribute to its electronic and steric profile, influencing solubility, crystallinity, and intermolecular interactions .

Properties

IUPAC Name |

butyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33NO5/c1-5-7-14-31-25(28)22-16(3)26-18-9-8-10-19(27)24(18)23(22)17-11-12-20(30-13-6-2)21(15-17)29-4/h11-12,15,23,26H,5-10,13-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBRJJHUVAEWGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OCCC)OC)C(=O)CCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Pictet-Spengler cyclization, which forms the hexahydroquinoline core. The reaction conditions often require acidic catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce ketone groups to alcohols or other functional groups.

Substitution: This reaction can replace one substituent with another, altering the compound’s properties.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Butyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Butyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The hexahydroquinoline scaffold is highly modular, with variations in aryl substituents and ester groups dictating physicochemical and biological properties. Key structural analogs include:

Key Observations :

- Alkoxy vs. Halo/Nitro Groups : The target’s 3-methoxy and 4-propoxy substituents are electron-donating, increasing solubility in polar solvents compared to nitro (B4) or chloro (8b) derivatives .

- Ester Chain Length : The butyl ester (C₄) balances lipophilicity and solubility, contrasting with octadecyl (C₁₈, 8b), which prioritizes membrane interaction but reduces aqueous solubility .

Physical and Crystallographic Properties

- Melting Points : Derivatives with long alkyl chains (e.g., octadecyl in 8b) exhibit higher melting points (132–134°C) due to van der Waals interactions, while shorter esters (methyl, ethyl) melt at lower temperatures (109–122°C) . The target compound’s melting point is unreported but likely intermediate due to its butyl chain.

- Crystal Packing: In methyl 4-(4-methoxyphenyl) analogs, the phenyl ring forms an 86.1° dihedral angle with the hexahydroquinoline core, creating a twisted conformation that influences hydrogen bonding (N–H⋯O) and crystal stability . The target’s bulkier 4-propoxy group may alter this angle, affecting packing efficiency .

Computational and Spectroscopic Data

- LogP Predictions : The target’s calculated LogP (4.0) is lower than octadecyl derivatives (LogP >8) but higher than methyl/ethyl analogs (LogP 2.5–3.5), aligning with its moderate lipophilicity .

- IR/NMR Signatures : Methoxy and propoxy groups in the target produce distinct IR peaks (C–O stretch: 1250–1050 cm⁻¹) and ¹H NMR signals (δ 3.2–3.8 ppm for alkoxy protons), differentiating it from halogen- or nitro-substituted analogs .

Q & A

Basic: How is Butyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate synthesized, and what reaction conditions are critical for optimizing yield?

Answer:

The compound is typically synthesized via multi-component reactions (MCRs) involving cyclohexanone derivatives, substituted aldehydes, and β-keto esters. A common protocol includes:

- Catalyst : Ammonium acetate or acidic ionic liquids to facilitate cyclocondensation .

- Solvent : Ethanol or methanol under reflux (70–80°C) for 6–12 hours .

- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and ensure intermediate purity .

Yield optimization requires precise control of stoichiometry, temperature, and catalyst loading. For example, excess β-keto ester may improve cyclization efficiency, while higher temperatures (>80°C) risk decomposition .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

Key characterization techniques include:

- NMR Spectroscopy : and NMR to confirm substituent positions and stereochemistry. For example, the methoxy (–OCH) and propoxy (–OCHCHCH) groups show distinct singlet and triplet signals .

- X-ray Crystallography : Resolves the hexahydroquinoline core’s chair conformation and substituent spatial arrangement. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) is typical .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., m/z 455.23 [M+H]) .

Advanced: How can computational modeling (e.g., DFT or molecular docking) elucidate this compound’s reactivity or biological interactions?

Answer:

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites. For example, the 5-oxo group’s electron deficiency may drive nucleophilic attacks .

- Molecular Docking : Simulates binding affinities with biological targets (e.g., enzymes or receptors). Docking into the COX-2 active site (PDB: 5KIR) using AutoDock Vina can highlight interactions via the methoxyphenyl group .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives for in vitro testing .

Advanced: What strategies address contradictions in reported biological activity data for this compound?

Answer:

Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) arise from:

- Assay Variability : Standardize protocols (e.g., DPPH scavenging at 517 nm with Trolox as a control) to minimize inter-lab differences .

- Structural Analogues : Compare activity of derivatives (e.g., replacing the propoxy group with ethoxy) to isolate substituent effects .

- Metabolic Stability : Use liver microsomes (e.g., human CYP450 isoforms) to assess whether metabolites, not the parent compound, drive observed effects .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?

Answer:

SAR strategies include:

- Core Modifications : Introducing electron-withdrawing groups (e.g., –NO) at the 4-position of the phenyl ring to enhance anti-inflammatory activity .

- Ester Group Replacement : Substituting the butyl ester with a methyl or benzyl group to improve solubility or bioavailability .

- Stereochemical Control : Synthesizing enantiomers via chiral catalysts (e.g., BINOL-phosphoric acids) to evaluate potency differences .

Basic: What are the primary challenges in scaling up synthesis while maintaining purity?

Answer:

- Byproduct Formation : Optimize solvent polarity (e.g., switching to DMF for better intermediate solubility) to suppress side reactions .

- Purification : Use gradient flash chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) for >95% purity .

- Process Safety : Monitor exothermic cyclization steps using in situ IR spectroscopy to prevent thermal runaway .

Advanced: How can in vitro assays differentiate this compound’s mechanism of action from structurally similar quinoline derivatives?

Answer:

- Target-Specific Assays : Test inhibition of kinases (e.g., JAK2) or ion channels (e.g., TRPV1) using fluorescence polarization or patch-clamp electrophysiology .

- Transcriptomics : RNA-seq analysis on treated cell lines to identify unique gene expression profiles (e.g., NF-κB pathway suppression) .

- Competitive Binding : Radioligand displacement assays (e.g., -LSD for serotonin receptors) to quantify affinity .

Advanced: What experimental and computational methods validate the compound’s stability under physiological conditions?

Answer:

- pH Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours, analyzing degradation via LC-MS .

- Light/Heat Stability : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV checks .

- QM/MM Simulations : Predict hydrolysis pathways of the ester group under aqueous conditions .

Basic: What safety precautions are essential when handling this compound in the laboratory?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhaling fine powders .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How can metabolic profiling inform the optimization of this compound’s pharmacokinetics?

Answer:

- Metabolite ID : Use LC-HRMS to identify phase I/II metabolites in hepatocyte incubations. For example, O-demethylation of the methoxy group is common .

- CYP Inhibition : Screen against CYP3A4 and CYP2D6 to assess drug-drug interaction risks .

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance oral absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.